
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile: is a nitrogen-containing heterocyclic compound It features a pyrazole ring substituted with an amino group at the 5-position, an isopropylphenyl group at the 1-position, and a carbonitrile group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds in the presence of anhydrous tin (IV) chloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization with dicarbonyl compounds to form fused heterocyclic systems.
Common Reagents and Conditions:
Anhydrous Tin (IV) Chloride: Used as a catalyst in cyclization reactions.
Dicarbonyl Compounds: React with the pyrazole derivative to form fused heterocycles.
Major Products Formed:
Pyrazolo[3,4-b]pyridines: Formed through cyclization reactions with dicarbonyl compounds.
Applications De Recherche Scientifique
Chemistry:
Ligands for Catalysis: Nitrogen-containing heterocycles like 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can serve as ligands in metal-catalyzed reactions.
Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of pyrazole compounds have been studied as selective inhibitors of phosphodiesterases, which are enzymes involved in various physiological processes.
Antiviral and Antimicrobial Agents: Compounds containing pyrazole moieties have shown potential as antiviral and antimicrobial agents.
Industry:
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action for 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit phosphodiesterases by binding to their active sites, thereby modulating various cellular processes .
Comparaison Avec Des Composés Similaires
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the isopropyl group.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of an isopropylphenyl group.
Uniqueness: The presence of the isopropylphenyl group in 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C13H14N4 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-9(2)10-3-5-12(6-4-10)17-13(15)11(7-14)8-16-17/h3-6,8-9H,15H2,1-2H3 |
Clé InChI |
QVGYSLPAHYVSFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



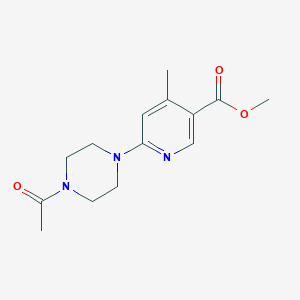
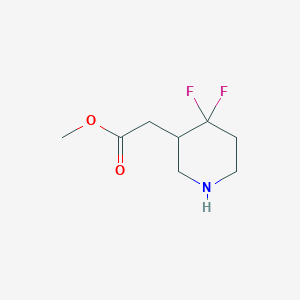

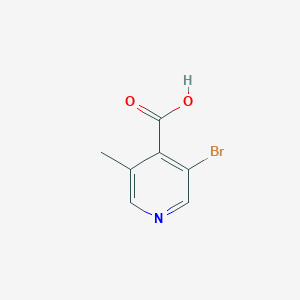
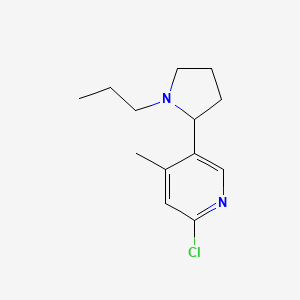
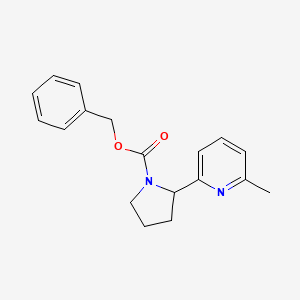

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide](/img/structure/B11810164.png)
![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)



